BENGHE Foundational & Exploratory

Check Availability & Pricing

physicochemical properties of 2-
(chloromethyl)-5-(4-methoxyphenyl)-1,3,4-
oxadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

2-(Chloromethyl)-5-(4-
Compound Name:
methoxyphenyl)-1,3,4-oxadiazole

Cat. No. B1363402

An In-Depth Technical Guide to the Physicochemical Properties of 2-(chloromethyl)-5-(4-
methoxyphenyl)-1,3,4-oxadiazole

Abstract

This technical guide provides a comprehensive overview of the core physicochemical
properties of 2-(chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (CAS No: 24023-71-
0). Designed for researchers, medicinal chemists, and drug development professionals, this
document moves beyond a simple data sheet to offer insights into the scientific rationale
behind property assessment. It covers molecular structure, key physical and chemical
characteristics, and detailed, field-proven experimental protocols for determining critical
parameters like solubility and lipophilicity. Where specific experimental data is not publicly
available, this guide presents predicted data based on robust computational models and
discusses the expected outcomes from spectroscopic analysis, thereby providing a thorough
framework for laboratory investigation.

Introduction and Scientific Context

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its
metabolic stability, ability to engage in hydrogen bonding, and favorable pharmacokinetic
profile.[1] Compounds incorporating this heterocycle have demonstrated a wide spectrum of
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pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.
[2] The title compound, 2-(chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole, combines
this key heterocycle with two functional groups of high interest: a reactive chloromethyl group,
which can serve as a handle for further derivatization or as an electrophilic pharmacophore,
and a methoxyphenyl group, a common feature in bioactive molecules that can influence
receptor binding and metabolic pathways.

Understanding the physicochemical properties of this molecule is paramount for its
advancement in any research and development pipeline. These properties govern everything
from its behavior in a laboratory solvent to its absorption, distribution, metabolism, and
excretion (ADME) profile in a biological system. This guide serves as a foundational resource
for scientists working with this compound, enabling informed experimental design and strategic
decision-making.

Molecular and Structural Properties

The fundamental identity of a compound dictates its behavior. The core structural and
identifying information for 2-(chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole is
summarized below.

Property Value Source(s)

2-(chloromethyl)-5-(4-

IUPAC Name methoxyphenyl)-1,3,4- [3114]
oxadiazole

CAS Number 24023-71-0 [3][4]

Molecular Formula C10HoCIN202 [3114]

Molecular Weight 224.64 g/mol [3114]

i COC1=CC=C(C=C1)C2=NN=

Canonical SMILES [3114]

c(ccno2

GEHIXSKXGCIKJJ-
InChl Key [31[4]
UHFFFAOYSA-N

© 2025 BenchChem. All rights reserved. 2/13 Tech Support


https://www.matrix-fine-chemicals.com/fine-chemicals/catalog/default/mm24023710
https://www.benchchem.com/product/b1363402?utm_src=pdf-body
https://www.benchchem.com/product/b1363402?utm_src=pdf-body
https://www.fishersci.fi/shop/products/2-chloromethyl-5-4-methoxyphenyl-1-3-4-oxadiazole-98-thermo-scientific/10657952
https://www.researchgate.net/publication/269350645_2-chloromethyl-5-aryl-134-oxadiazole_Synthesis_and_Properties_of_Compounds
https://www.fishersci.fi/shop/products/2-chloromethyl-5-4-methoxyphenyl-1-3-4-oxadiazole-98-thermo-scientific/10657952
https://www.researchgate.net/publication/269350645_2-chloromethyl-5-aryl-134-oxadiazole_Synthesis_and_Properties_of_Compounds
https://www.fishersci.fi/shop/products/2-chloromethyl-5-4-methoxyphenyl-1-3-4-oxadiazole-98-thermo-scientific/10657952
https://www.researchgate.net/publication/269350645_2-chloromethyl-5-aryl-134-oxadiazole_Synthesis_and_Properties_of_Compounds
https://www.fishersci.fi/shop/products/2-chloromethyl-5-4-methoxyphenyl-1-3-4-oxadiazole-98-thermo-scientific/10657952
https://www.researchgate.net/publication/269350645_2-chloromethyl-5-aryl-134-oxadiazole_Synthesis_and_Properties_of_Compounds
https://www.fishersci.fi/shop/products/2-chloromethyl-5-4-methoxyphenyl-1-3-4-oxadiazole-98-thermo-scientific/10657952
https://www.researchgate.net/publication/269350645_2-chloromethyl-5-aryl-134-oxadiazole_Synthesis_and_Properties_of_Compounds
https://www.fishersci.fi/shop/products/2-chloromethyl-5-4-methoxyphenyl-1-3-4-oxadiazole-98-thermo-scientific/10657952
https://www.researchgate.net/publication/269350645_2-chloromethyl-5-aryl-134-oxadiazole_Synthesis_and_Properties_of_Compounds
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1363402?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Core Physicochemical Characteristics

This section details the known and predicted physicochemical properties critical for laboratory
handling and drug development.

Physical State and Appearance

The compound is documented as a yellow crystalline powder at standard temperature and
pressure.[5] The crystalline nature suggests a well-defined melting point, which is an important
indicator of purity.

Melting Point

The reported melting point range is 91°C to 95°C.[5] A narrow melting point range is typically
indicative of high purity. For a research-grade compound, a differential scanning calorimetry
(DSC) analysis would be recommended to obtain a precise melt onset and peak, further
confirming thermal behavior and purity.

Computational / Predicted Properties

In the absence of extensive experimental data, computational models provide valuable,
instantaneous insights into a molecule's drug-like properties. These predictions are
foundational for prioritizing compounds and designing experiments. The following table
summarizes key descriptors predicted using the ALOGPS 2.1 and SwissADME platforms.
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. Significance in Drug
Predicted Property Value .
Discovery

Indicates good membrane
) o permeability. Values between 1
LogP (Lipophilicity) 2.59 )
and 3 are often optimal for oral

drug absorption.

Suggests low to moderate
N aqueous solubility. This is a
Aqueous Solubility (LogS) -3.21 .
critical parameter for

dissolution and bioavailability.

Predicts good cell membrane
ermeability. Values < 140 Az

Polar Surface Area (PSA) 48.19 Az P y _ _
are generally associated with

favorable oral bioavailability.

Influences solubility and
Hydrogen Bond Acceptors 4 binding interactions with

biological targets.

The absence of donors can
Hydrogen Bond Donors 0 enhance membrane

permeability.

Indicates a degree of

conformational flexibility, which
Rotatable Bonds 3 .

can be important for receptor

fitting.

Disclaimer: These values are generated via in silico prediction and should be confirmed
experimentally.

Spectroscopic Profile (Expected)

While specific spectra for this compound are not publicly cataloged, its structure allows for a
confident prediction of its key spectroscopic features. This theoretical analysis is crucial for
chemists to confirm the identity and purity of synthesized batches.
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'H NMR (Proton NMR):

o Aromatic Protons: The 4-methoxyphenyl group will exhibit two distinct signals, both
appearing as doublets in the aromatic region (~6.9-8.0 ppm). The protons ortho to the
methoxy group will be further upfield than the protons ortho to the oxadiazole ring due to
the electron-donating effect of the methoxy group.

o Methoxy Protons (-OCHs): A sharp singlet integrating to 3 protons is expected around 3.8-
3.9 ppm.

o Chloromethyl Protons (-CH2CI): A sharp singlet integrating to 2 protons is expected further
downfield than a typical methyl group, likely in the range of 4.5-4.8 ppm, due to the
deshielding effect of the adjacent chlorine atom and the oxadiazole ring.

13C NMR (Carbon NMR):

o Oxadiazole Carbons: Two distinct signals for the carbons of the 1,3,4-oxadiazole ring are
expected in the highly deshielded region, typically >155 ppm.

o Aromatic Carbons: Four signals for the methoxyphenyl ring carbons are expected, with the
carbon attached to the oxygen appearing most downfield.

o Chloromethyl Carbon (-CH2CI): A signal for the chloromethyl carbon is expected in the
range of 40-50 ppm.

o Methoxy Carbon (-OCH?s): A signal for the methoxy carbon is expected around 55 ppm.

Mass Spectrometry (MS):

o In an Electron lonization (El) mass spectrum, the molecular ion peak (M+) would be
expected at m/z 224. A characteristic isotopic pattern (M+2 peak) at m/z 226 with
approximately one-third the intensity of the M+ peak would be definitive evidence of the
presence of a single chlorine atom.

Infrared (IR) Spectroscopy:
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o C=N Stretch: A characteristic sharp peak for the C=N bond within the oxadiazole ring is
expected around 1610-1620 cm™1.

o C-O-C Stretch: A strong signal corresponding to the ether linkage (Ar-O-CHs) and the C-
O-C within the oxadiazole ring should appear in the 1250-1050 cm~1* region.

o C-H Aromatic Stretch: Signals should appear just above 3000 cm~1.

o C-CI Stretch: A peak in the fingerprint region, typically around 700-800 cm~1, would
correspond to the chloromethyl group.

Experimental Determination of Key Properties

The following sections provide detailed, standardized protocols for determining two of the most
critical physicochemical parameters for any compound in a drug discovery program: solubility
and lipophilicity (LogP).

Thermodynamic Solubility Assessment via Shake-Flask
Method

Causality: Thermodynamic solubility represents the true equilibrium concentration of a
compound in a saturated solution. It is a critical, formulation-independent parameter that
dictates the maximum possible concentration for absorption in the gastrointestinal tract. The
shake-flask method, though time-consuming, remains the "gold standard" for its accuracy and
reliability.[6]

e Preparation: Add an excess amount of the solid 2-(chloromethyl)-5-(4-
methoxyphenyl)-1,3,4-oxadiazole (e.g., 2-5 mg) to a known volume (e.g., 1-2 mL) of the
desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.[7] The key is
to ensure enough solid is present that some remains undissolved at the end of the
experiment.

» Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled
environment (typically 25°C or 37°C). Agitate for a minimum of 24-48 hours to ensure
equilibrium is reached.[8] Longer times may be necessary for poorly soluble or slowly
dissolving compounds.
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Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour
to let the excess solid settle. For more rigorous separation, centrifuge the samples at high
speed (e.g., 14,000 rpm for 15 minutes).[9]

Sampling: Carefully withdraw a precise aliquot of the clear supernatant without disturbing the
solid pellet.

Quantification: Dilute the supernatant with a suitable organic solvent (e.g., acetonitrile or
methanol). Analyze the concentration of the compound using a validated analytical method,
such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-
MS/MS, against a standard curve of known concentrations.[8][9]

Validation: It is crucial to run the experiment in triplicate to ensure reproducibility. A control
compound with known solubility should also be tested in parallel to validate the experimental
setup.
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Caption: Workflow for Thermodynamic Solubility Determination.
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Octanol-Water Partition Coefficient (LogP)
Determination

Causality: The LogP value is the measure of a compound's differential solubility between an
immiscible lipid phase (n-octanol) and an aqueous phase.[4] It is a cornerstone of medicinal
chemistry, providing a quantitative measure of lipophilicity. This property profoundly influences
a drug's ability to cross biological membranes, its binding to plasma proteins, and its overall
ADME profile. The shake-flask method described in OECD Guideline 107 is the classical
approach.[4]

o Solvent Preparation: Pre-saturate n-octanol with water and, separately, water (or pH 7.4
buffer) with n-octanol by mixing them vigorously for 24 hours and allowing them to separate.
This step is critical to prevent volume changes during the actual experiment.

o Compound Preparation: Prepare a stock solution of the compound in the pre-saturated n-
octanol. The concentration should be low enough to be well below the solubility limit in either
phase.

 Partitioning: In a glass vial, combine a precise volume of the n-octanol stock solution with a
precise volume of the pre-saturated aqueous buffer (e.g., a 1:1 or 2:1 volume ratio).

o Equilibration: Seal the vial and shake vigorously for 1 hour, then allow it to stand or
centrifuge at low speed to achieve a clean separation of the two phases.[4]

e Sampling and Analysis:
o Carefully sample a known volume from the aqueous phase.

o Determine the concentration of the compound in the agueous phase (C_water) using a
suitable analytical method (e.g., HPLC-UV).

o The concentration in the octanol phase (C_octanol) is determined by mass balance:
C_octanol = (Initial Mass - Mass in Aqueous Phase) / Volume of Octanol Phase

¢ Calculation: Calculate the partition coefficient (P) and LogP:

o P =C_octanol / C_water
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o LogP =logio(P)

» Self-Validation: The experiment must be performed in triplicate. To ensure accuracy,
especially for compounds with very high or low LogP values, it is advisable to also directly
measure the concentration in the octanol phase after appropriate dilution.
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Caption: Workflow for LogP Determination via Shake-Flask Method.
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Conclusion

2-(chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole is a compound of significant interest
due to its privileged 1,3,4-oxadiazole core and functional handles amenable to further chemical
exploration. This guide has consolidated its known physical properties and provided a robust
framework for its experimental characterization. The computational data suggests a favorable
drug-like profile with good potential for membrane permeability, although its predicted low
aqueous solubility must be a key consideration for formulation and in vivo studies. The
provided protocols offer a standardized, reliable approach for researchers to generate the high-
quality data needed to confidently advance this compound in their discovery and development
programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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chloromethyl-5-4-methoxyphenyl-1-3-4-oxadiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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